Triprolidine hydrochloride monohydrate

Description

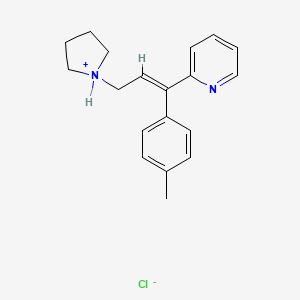

This compound is a hydrate that is the monohydrate form of triprolidine hydrochloride. A sedating antihistamine, it is used for the symptomatic relief of uticaria, rhinitis, and various pruritic skin disorders. It has a role as a H1-receptor antagonist. It contains a triprolidine hydrochloride (anh.).

TRIPROLIDINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1983 and has 4 approved indications.

Properties

IUPAC Name |

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH.H2O/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;;/h2-3,6-12H,4-5,13-15H2,1H3;1H;1H2/b18-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZMOIXUFHOLLN-UMVVUDSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2.ClH.H2O, C19H25ClN2O | |

| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-12-4 (Parent) | |

| Record name | Triprolidine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021410 | |

| Record name | Triprolidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triprolidine hydrochloride monohydrate is an odorless white crystalline powder. Bitter taste. (NTP, 1992) | |

| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6138-79-0 | |

| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triprolidine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triprolidine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triprolidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triprolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAN7R5L890 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

239 to 248 °F (NTP, 1992) | |

| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Triprolidine Hydrochloride Monohydrate: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Triprolidine (B1240482) Hydrochloride Monohydrate, a first-generation antihistamine. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Chemical Identity and Structure

Triprolidine hydrochloride monohydrate is the hydrated hydrochloride salt of triprolidine.[1] Triprolidine is a potent histamine (B1213489) H1 receptor antagonist belonging to the alkylamine class, characterized by a rapid onset and relatively short duration of action.[2][3] It is the (E)-isomer that is primarily responsible for the antihistaminic activity.[4]

Chemical Name: (E)-2-[3-(1-pyrrolidinyl)-1-p-tolylpropenyl]pyridine monohydrochloride monohydrate[4][5] CAS Number: 6138-79-0[4][5] Molecular Formula: C₁₉H₂₅ClN₂O[1] Molecular Weight: 332.87 g/mol [6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These parameters are critical for understanding the behavior of the molecule in various pharmaceutical and biological systems.

General Properties

| Property | Value | References |

| Physical Description | White, crystalline powder, odorless with a bitter taste. | [1][4][5] |

| Stability | Stable, but discolors on exposure to light. Incompatible with strong oxidizing agents. | [5][7][8] |

Quantitative Physicochemical Data

| Property | Value | References |

| Melting Point | 115-120 °C | [5][7] |

| Solubility | Water: ≥ 100 mg/mL at 20 °C, Soluble 1 in 2 of water. Alcohol: Soluble 1 in 59 of alcohol. Chloroform: Soluble 1 in 67 of chloroform. Ether: Soluble 1 in 720 of ether. DMSO: 47.83 mg/mL (143.69 mM) | [1][6][7][9] |

| pKa | 9.25 - 9.69 (Basic) | [10] |

| LogP (Octanol/Water) | 4.65740 | [7] |

Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of this compound.

| Technique | Key Data | References |

| UV-Visible Spectroscopy | λmax at 290 nm in 0.1 N Hydrochloric Acid. | [11][12] |

| Infrared (IR) Spectroscopy | Spectra available, characteristic peaks can be used for identification. | [13][14] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra are available for structural elucidation. | [15][16] |

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point is determined as the temperature at which the crystalline solid transitions to a liquid state.

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.[17]

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, alcohol) in a sealed flask.

-

The flask is agitated in an orbital shaker at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[18]

-

After agitation, the suspension is allowed to stand to allow for the separation of undissolved solid.

-

The supernatant is clarified by centrifugation or filtration.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[17][18]

pKa Determination (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the drug with a strong acid or base and monitoring the pH. The pKa corresponds to the pH at which 50% of the molecules are ionized.[19][20]

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette.

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water for compounds with limited water solubility.[21]

-

The solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[20][21]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The inflection point of the sigmoid curve corresponds to the pKa.[19][20]

UV-Visible Spectrophotometry

Principle: The absorbance of a solution containing this compound is measured at its wavelength of maximum absorbance (λmax) to determine its concentration based on the Beer-Lambert law.[22]

Apparatus: UV-Visible spectrophotometer.

Procedure:

-

A standard stock solution of this compound is prepared in a suitable solvent (e.g., 0.1 N HCl).[11]

-

A series of calibration standards are prepared by diluting the stock solution.

-

The UV-Vis spectrum of a standard solution is scanned to determine the λmax (approximately 290 nm).[11][12]

-

The absorbance of the calibration standards and any unknown samples are measured at the λmax.

-

A calibration curve of absorbance versus concentration is plotted to determine the concentration of the unknown samples.

Mechanism of Action and Signaling Pathway

Triprolidine is a competitive antagonist of the histamine H1 receptor.[2][23] When histamine binds to the H1 receptor, it activates a Gq/11 protein, leading to the activation of phospholipase C (PLC).[24] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to the physiological effects of an allergic response.[24] Triprolidine blocks the initial binding of histamine to the H1 receptor, thereby inhibiting this downstream signaling cascade.[25][26]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of an active pharmaceutical ingredient like this compound.

References

- 1. This compound | C19H25ClN2O | CID 5284472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Triprolidine hydrochloride | 6138-79-0 [chemicalbook.com]

- 5. Triprolidine hydrochloride CAS#: 6138-79-0 [m.chemicalbook.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. Triprolidine hydrochloride | CAS#:6138-79-0 | Chemsrc [chemsrc.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. drugfuture.com [drugfuture.com]

- 10. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Triprolidine Hydrochloride [drugfuture.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Triprolidine hydrochloride(6138-79-0)IR [m.chemicalbook.com]

- 15. Triprolidine hydrochloride(6138-79-0) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. who.int [who.int]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. enamine.net [enamine.net]

- 22. benchchem.com [benchchem.com]

- 23. What is the mechanism of Triprolidine Hydrochloride? [synapse.patsnap.com]

- 24. benchchem.com [benchchem.com]

- 25. Triprolidine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Triprolidine hydrochloride monohydrate solubility profile in different solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of triprolidine (B1240482) hydrochloride monohydrate in various solvents. The information contained herein is essential for researchers and professionals involved in the development of pharmaceutical formulations and analytical methods for this active pharmaceutical ingredient (API).

Core Solubility Data

Triprolidine hydrochloride monohydrate, a first-generation antihistamine, exhibits a range of solubilities in common pharmaceutical solvents. The following table summarizes the quantitative solubility data gathered from various sources. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Solubility | Remarks |

| Water | 50 mg/mL[1][2][3] | Freely soluble.[4] Yields a clear, colorless to yellow solution.[1][2] Another source indicates a solubility of 87.5 mg/mL, requiring ultrasonication for dissolution.[5][6] A further source states a solubility of ≥ 100 mg/mL at 20°C.[7][8] |

| Alcohol (Ethanol) | 1 part in 1.5 parts of solvent[1][2] | Freely soluble.[4] |

| Chloroform | 1 part in less than 1 part of solvent[1][2] | Very soluble.[4] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[5][6] | Requires ultrasonication.[5][6] Another source indicates 62 mg/mL.[9] It is noted that hygroscopic DMSO can significantly impact solubility.[5] |

| 0.1 N Hydrochloric Acid (HCl) | 337.74 mg/mL[3][10] | - |

| Phosphate (B84403) Buffer (pH 7.4) | 394.79 mg/mL[3][10] | - |

| Ether | Practically insoluble[4] | - |

Factors Influencing Solubility

The solubility of this compound is significantly affected by the pH of the medium. It demonstrates high solubility in both acidic (0.1 N HCl) and alkaline (phosphate buffer pH 7.4) conditions.[3][10]

Furthermore, the presence of ionic salts can modulate its solubility. For instance, sodium chloride (NaCl) has been shown to decrease the solubility of triprolidine hydrochloride in both acidic and alkaline media, a phenomenon attributed to the common ion effect.[3] This property can be leveraged to control the drug's release in specific formulations.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., purified water, ethanol, phosphate buffer)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent: Prepare the desired solvent and ensure it is degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of scintillation vials or sealed flasks containing a known volume of the solvent. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of triprolidine hydrochloride in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Triprolidine = 99 6138-79-0 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. drugfuture.com [drugfuture.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound | C19H25ClN2O | CID 5284472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

Crystal Structure Analysis of Triprolidine Hydrochloride Monohydrate

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the crystal and molecular structure of the antihistaminic drug Triprolidine hydrochloride monohydrate. The information is based on single-crystal X-ray diffraction studies, offering a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Crystallographic Data and Structure Refinement

The crystal structure of this compound was determined to understand its three-dimensional conformation, which is crucial for its interaction with the H1-receptor. The compound crystallizes in the monoclinic space group P21/c.[1][2][3] Key crystallographic data and refinement details are summarized below.

| Parameter | Value |

| Empirical Formula | C₁₉H₂₂N₂·HCl·H₂O |

| Molecular Weight | 332.88 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Molecules per Unit Cell (Z) | 4 |

| Unit Cell Dimensions | |

| a | 14.777(2) Å[1][2][3] |

| b | 9.5785(8) Å[1][2][3] |

| c | 13.099(1) Å[1][2][3] |

| β | 90.48(2)°[1][2][3] |

| Radiation | CuKα |

| 2θ max for data collection | 129°[2][3] |

| Final R factors | |

| R (unweighted) | 0.051[1][2][3] |

| R (weighted) | 0.077[1][2][3] |

Molecular Geometry and Conformation

The analysis reveals specific conformational features of the Triprolidine molecule. The presence of a double bond introduces significant rigidity to the central prop-1-ene (B156429) chain.[1] The spatial arrangement of the aromatic rings (2-pyridyl and p-tolyl) relative to this chain is a key structural characteristic. The protonated tertiary nitrogen atom of the pyrrolidine (B122466) ring is involved in hydrogen bonding with the chloride ion, which in turn is connected to other chloride ions via hydrogen bonds with water molecules.[1][2]

| Selected Geometric Parameters | Value |

| Dihedral Angles | |

| 2-pyridyl ring to double bond plane | 29.7°[1][2][3] |

| p-tolyl system to double bond plane | 55.3°[1][2][3] |

| Inter-aryl (pyridyl-tolyl) | 106.5°[1][2][3] |

| Average Bond Distances (e.s.d. 0.004 Å) | |

| Benzene ring C-C | 1.384 Å[1] |

| Pyridyl ring C-C | 1.378 Å[1] |

| Average Error Estimates (e.s.d.) | |

| Distances (Cl-X, X-X) | 0.003 Å[1] |

| Distances (X-H) | 0.03 Å[1] |

| Angles (X-X-X) | 0.2°[1] |

Experimental Protocols

The following section details the methodologies employed in the crystal structure analysis of this compound.

Crystallization

Single crystals of suitable quality for X-ray diffraction were obtained through a slow cooling method. A warm solution of this compound in anisole (B1667542) was prepared and allowed to cool gradually, leading to the formation of well-defined crystals.[1]

X-ray Data Collection

A Picker FACS-1 diffractometer was used for the alignment of the crystal and for obtaining refined unit cell constants.[1] The intensity data were collected using copper K-alpha (CuKα) radiation.[2][3] Data were collected up to a 2θ angle of 129°.[2][3] Out of 3123 reciprocal lattice points measured, 2516 (approximately 80%) were classified as observed reflections.[1]

Structure Determination and Refinement

The crystal structure was solved and subsequently refined. The refinement process resulted in a final unweighted R factor of 0.051 and a weighted R factor of 0.077.[1][2][3] The positions of the hydrogen atoms were also determined and included in the refinement.[1]

Visualized Experimental Workflow

The logical flow from sample preparation to final structure determination is a critical aspect of crystallographic analysis. The following diagram illustrates this workflow.

Caption: Experimental workflow for the crystal structure analysis of Triprolidine HCl monohydrate.

References

An In-Depth Technical Guide on the Mechanism of Action of Triprolidine Hydrochloride Monohydrate on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triprolidine (B1240482) hydrochloride monohydrate is a first-generation antihistamine belonging to the alkylamine class, characterized by its potent and competitive antagonism of the histamine (B1213489) H1 receptor.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying triprolidine's action on H1 receptors, its binding affinity, the downstream signaling pathways it modulates, and its selectivity profile. The document includes detailed experimental protocols for key in vitro assays and quantitative data to support the characterization of this compound for research and drug development purposes.

Introduction to Triprolidine and the Histamine H1 Receptor

Triprolidine is a well-established H1 receptor antagonist used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] As a first-generation antihistamine, it is known to cross the blood-brain barrier, which accounts for its sedative side effects.[1] The primary therapeutic target of triprolidine is the histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2] H1 receptors are widely expressed in various tissues, including smooth muscle, vascular endothelial cells, and the central nervous system, and play a pivotal role in mediating allergic and inflammatory responses.[2]

Physicochemical Properties of Triprolidine Hydrochloride Monohydrate

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₅ClN₂O | [3] |

| Molecular Weight | 332.9 g/mol | [3] |

| Appearance | Odorless white crystalline powder | [3][4] |

| Melting Point | 115-120°C | [4] |

| Solubility | Water soluble | [3][5] |

| Stability | Discolors on exposure to light | [4][5] |

Mechanism of Action at the H1 Receptor

Triprolidine functions as both a competitive antagonist and an inverse agonist at the histamine H1 receptor.[2]

-

Competitive Antagonism: Triprolidine competes with endogenous histamine for the same binding site on the H1 receptor. By occupying the receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[2]

-

Inverse Agonism: H1 receptors exhibit a degree of constitutive activity, meaning they can signal in the absence of an agonist. Triprolidine, as an inverse agonist, preferentially binds to and stabilizes the inactive conformation of the H1 receptor. This not only blocks the action of histamine but also reduces the basal signaling activity of the receptor.[2]

H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G proteins.[2] Upon activation by an agonist like histamine, a signaling cascade is initiated, as depicted in the diagram below. Triprolidine's primary mechanism is to inhibit this pathway at the receptor level.

Quantitative Pharmacological Data

The potency and selectivity of triprolidine have been characterized through various in vitro assays. The following tables summarize key quantitative data.

H1 Receptor Binding Affinity and Functional Potency

| Parameter | Value | Assay Type | Cell/Tissue Preparation | Notes |

| Ki | ~1-5 nM | Radioligand Binding | HEK293T cell homogenates | Based on general statements of high affinity.[6] |

| IC₅₀ | 0.2 µM | Calcium Mobilization | Mouse preoptic/anterior hypothalamic neurons | Functional antagonism of histamine-induced response.[1] |

Cross-Reactivity and Selectivity Profile

Triprolidine, like many first-generation antihistamines, exhibits some affinity for other receptors, which contributes to its side-effect profile.[7]

| Receptor Target | Ligand | Ki (nM) | Species/Tissue | Reference |

| Histamine H1 | [³H]mepyramine | High Affinity | Guinea-pig ileum | [7] |

| Muscarinic (non-selective) | [³H]quinuclidinyl benzilate | 280 | Bovine cerebral cortex | [7] |

| Dopamine Transporter (DAT) | - | Micromolar Affinity | - | [7] |

Detailed Experimental Protocols

Reproducible in vitro characterization of H1 receptor antagonists relies on standardized experimental protocols. The following sections provide detailed methodologies for key assays.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of triprolidine for the human H1 receptor using [³H]-mepyramine.

Objective: To determine the binding affinity (Ki) of triprolidine for the histamine H1 receptor.

Materials and Reagents:

-

Cell membranes from HEK293 cells stably expressing the human histamine H1 receptor.[1]

-

[³H]-mepyramine (specific activity ~20-30 Ci/mmol).

-

Triprolidine hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

-

Non-specific binding control: 10 µM Mianserin.[1]

-

96-well microplates, glass fiber filters, and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of triprolidine hydrochloride in Assay Buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]-mepyramine, and cell membrane suspension.

-

Non-specific Binding (NSB): 10 µM Mianserin, [³H]-mepyramine, and cell membrane suspension.

-

Competition Binding: Triprolidine dilutions, [³H]-mepyramine, and cell membrane suspension.

-

-

The final concentration of [³H]-mepyramine should be close to its Kd value (e.g., 1-5 nM). The typical protein concentration is 20-50 µg per well.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[1]

-

Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters , add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[1]

Data Analysis:

-

Calculate specific binding by subtracting the radioactivity of the non-specific binding wells from the total binding wells.

-

Plot the percentage of specific binding against the logarithm of the triprolidine concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value .

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Calcium Flux Assay for Functional Antagonism

This protocol measures the ability of triprolidine to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Objective: To determine the functional potency (IC₅₀) of triprolidine as an H1 receptor antagonist.

Materials and Reagents:

-

HEK293 cells stably expressing the human histamine H1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Histamine (agonist).

-

Triprolidine hydrochloride.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the HEK293-hH1R cells into black, clear-bottom microplates and grow to 80-90% confluency.[6]

-

Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye solution in Assay Buffer. Incubate for approximately 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

Compound Addition: Wash the cells with Assay Buffer. Add serial dilutions of triprolidine (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Fluorescence Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's fluidics, add a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells to stimulate the H1 receptor.

-

Continuously measure the fluorescence signal for 1-3 minutes to capture the peak calcium mobilization.[6]

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data: The response in wells with histamine alone represents 100% activation, and the response in untreated cells represents 0% activation.

-

Calculate the percentage of inhibition for each triprolidine concentration.

-

Plot the percentage of inhibition against the logarithm of the triprolidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value .[6]

Logical Relationship of Triprolidine's Mechanism

The diagram below illustrates the logical flow from receptor binding to the ultimate therapeutic effect of triprolidine.

Conclusion

This compound is a potent first-generation H1 receptor antagonist that acts via competitive inhibition and inverse agonism. Its high affinity for the H1 receptor effectively blocks the histamine-induced Gq/11 signaling pathway, leading to the alleviation of allergic symptoms. While it demonstrates high potency at the H1 receptor, its clinical profile is influenced by off-target activity at muscarinic receptors and its ability to penetrate the central nervous system. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued study and characterization of H1 receptor antagonists.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C19H25ClN2O | CID 5284472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triprolidine hydrochloride | 6138-79-0 [chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

In-Vivo Pharmacokinetics and Metabolism of Triprolidine Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triprolidine (B1240482) hydrochloride monohydrate is a first-generation antihistamine of the alkylamine class, functioning as a potent histamine (B1213489) H1-receptor antagonist.[1] It is widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] A comprehensive understanding of its in-vivo pharmacokinetics and metabolism is critical for effective drug development, clinical pharmacology studies, and ensuring patient safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of triprolidine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics

Following oral administration, triprolidine is rapidly absorbed from the gastrointestinal tract.[1][2] It undergoes extensive metabolism primarily in the liver, with its metabolites being mainly excreted through the kidneys.[1][2]

Quantitative Human Pharmacokinetic Data

The pharmacokinetic parameters of triprolidine have been characterized in several clinical studies involving healthy adult volunteers. A summary of these key parameters is presented in the table below.

| Pharmacokinetic Parameter | Value | Study Population | Dosage | Reference(s) |

| Time to Peak Concentration (Tmax) | ~1.5 - 2.0 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [3][4][5] |

| Peak Plasma Concentration (Cmax) | 8.4 ng/mL | Healthy Adults | 2.5 mg oral | [3][4] |

| 14.3 ng/mL | Healthy Adults | 5.0 mg oral | [3][4] | |

| 15.4 ± 8.3 ng/mL | Healthy Adults | 0.04 mg/kg oral | [6] | |

| Elimination Half-life (t½) | ~4 - 6 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [3][4] |

| Oral Bioavailability | ~4% | Not Specified | Not Specified | |

| Protein Binding | ~90% | Not Specified | Not Specified | |

| Urinary Excretion (unchanged drug) | ~1.3% of dose in 24h | Healthy Adults | 0.04 mg/kg oral | [6] |

Metabolism

Triprolidine is extensively metabolized in the liver, with the primary enzyme responsible for its biotransformation being cytochrome P450 2D6 (CYP2D6).[3] The major metabolic pathway involves the oxidation of the para-methyl group on the phenyl ring.[7] This initial oxidation leads to the formation of a hydroxymethyl derivative. This intermediate is then further oxidized to a carboxylic acid analog, which has been identified as the major metabolite in animal models.[7][8] Other minor metabolites, such as a gamma-aminobutyric acid analog and a pyridine-ring hydroxylated derivative, have also been identified in mice.[8] While the complete quantitative profile of all human metabolites is not fully elucidated, the pathway involving the oxidation of the p-methyl group is considered the principal route of metabolism.

Metabolic Pathway of Triprolidine

Caption: Metabolic Pathway of Triprolidine.

Experimental Protocols

Human Pharmacokinetic Study Protocol

A representative experimental protocol for a single-dose, open-label, randomized, crossover pharmacokinetic study of triprolidine in healthy volunteers is detailed below.

1. Study Design:

-

Design: Single-center, open-label, randomized, single-dose, three-way crossover study.[4]

-

Subjects: Healthy adult male and female volunteers.[4][6]

-

Inclusion Criteria: Typically includes non-smokers, individuals with a body mass index within a normal range, and those with no clinically significant abnormalities upon physical examination and laboratory tests.

-

Exclusion Criteria: History of significant cardiovascular, hepatic, renal, or gastrointestinal diseases; hypersensitivity to triprolidine or other antihistamines; use of any medication that could interfere with the study drug's pharmacokinetics.[5]

-

-

Treatments:

2. Dosing and Sample Collection:

-

Dosing: Subjects receive the assigned dose of triprolidine with a standardized volume of water after an overnight fast.[4][6]

-

Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 hours), and at 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.[3]

-

Urine Collection: Urine is collected in pooled aliquots over a 24-hour period (e.g., 0-6, 6-12, and 12-24 hours) to determine the amount of unchanged triprolidine excreted.[6]

3. Sample Processing and Analysis:

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen at -20°C or lower until analysis.

-

Analytical Method: Quantification of triprolidine in plasma and urine samples is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Detailed Bioanalytical Method: LC-MS/MS for Triprolidine in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction): [3]

-

To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add a known amount of an internal standard (e.g., chlorpheniramine).

-

Alkalinize the sample by adding 0.2 mL of 1 M sodium hydroxide.

-

Add 6 mL of dichloromethane (B109758) and vortex for 2 minutes.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. Chromatographic and Mass Spectrometric Conditions:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).

-

Mobile Phase: A gradient mixture of methanol (B129727) and water containing a small percentage of formic acid is commonly used.

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for triprolidine and the internal standard are monitored.

3. Method Validation:

-

The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.

Experimental Workflow for a Human Pharmacokinetic Study

Caption: Workflow for a Human Pharmacokinetic Study.

References

- 1. Articles [globalrx.com]

- 2. Articles [globalrx.com]

- 3. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Disposition and metabolism of triprolidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Activity of Triprolidine Hydrochloride Monohydrate on Mast Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro effects of Triprolidine hydrochloride monohydrate, a first-generation alkylamine antihistamine, on mast cell function. Triprolidine serves as a critical tool in immunological and pharmacological research due to its potent and selective competitive antagonism of the histamine (B1213489) H1 receptor.[1][2] This guide details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Core Mechanism of Action: H1 Receptor Antagonism

Triprolidine's primary mechanism involves competitively binding to the histamine H1 receptor, a G protein-coupled receptor (GPCR).[1] By occupying the receptor's binding site, Triprolidine stabilizes it in an inactive state, thereby preventing endogenous histamine from binding and initiating the downstream signaling cascade.[1][3]

Activation of the H1 receptor by histamine typically engages the Gq/11 family of G proteins. This stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a critical step for mast cell degranulation.[4] Concurrently, DAG activates protein kinase C (PKC). These events lead to the activation of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB), which upregulates the expression of inflammatory cytokines and cell adhesion molecules.[1][4]

Triprolidine effectively blocks this entire cascade at its inception. Furthermore, by preventing the histamine-induced rise in intracellular calcium, it contributes to mast cell stability, which reduces further mediator release.[4]

References

Stereospecificity of Triprolidine Hydrochloride Monohydrate Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triprolidine, a first-generation H1-receptor antagonist, is a chiral molecule that exists as (E) and (Z) geometric isomers. Its therapeutic efficacy as an antihistamine is almost exclusively attributed to the (E)-isomer, which demonstrates significantly higher binding affinity for the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the stereospecificity of Triprolidine hydrochloride monohydrate isomers, detailing their pharmacological activity, analytical separation, and stereoselective synthesis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate further research and development in the field of antihistamines.

Introduction

Triprolidine is a potent H1-receptor antagonist used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] As a first-generation antihistamine, it is also known to cross the blood-brain barrier, leading to sedative effects.[2] The structure of Triprolidine contains a carbon-carbon double bond, giving rise to two geometric isomers: (E)-Triprolidine and (Z)-Triprolidine. It has been unequivocally established that the antihistaminic activity resides predominantly in the (E)-isomer.[3] This pronounced stereospecificity underscores the critical importance of molecular geometry in drug-receptor interactions and highlights the necessity for precise analytical and synthetic methods to isolate and produce the therapeutically active isomer.

This guide will delve into the critical aspects of Triprolidine's stereochemistry, providing a technical resource for professionals in the pharmaceutical sciences.

Stereospecific Pharmacological Activity

The profound difference in the pharmacological activity of Triprolidine isomers is a direct consequence of their three-dimensional arrangement and its influence on binding to the histamine H1 receptor.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with allergic reactions.[4] Triprolidine acts as a competitive antagonist, or inverse agonist, at the H1 receptor, preventing histamine binding and subsequent signal transduction.[4]

References

Triprolidine Hydrochloride Monohydrate: A Technical Guide to its Histamine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triprolidine (B1240482) hydrochloride monohydrate is a first-generation antihistamine of the alkylamine class, recognized for its potent antagonism of the histamine (B1213489) H1 receptor.[1] It is clinically utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] As a first-generation agent, triprolidine readily crosses the blood-brain barrier, which can lead to sedative effects.[1] Furthermore, it exhibits anticholinergic properties, contributing to its side-effect profile.[1]

This technical guide provides a comprehensive in-vitro pharmacological profile of triprolidine, with a focus on its binding affinity to histamine receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways to support research and development in histamine receptor pharmacology.

Data Presentation: Binding Affinity Profile

Histamine H1 Receptor Binding Affinity

The binding affinity of triprolidine for the human histamine H1 receptor has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity.

| Compound | Receptor | Radioligand | Parameter | Value (nM) | Cell/Tissue Preparation | Reference |

| Triprolidine | Human Histamine H1 | [³H]-mepyramine | Ki | 5.3 | HEK293T cells expressing hH1R | [3] |

Note: While described as a potent H1 antagonist, specific Ki values from competitive binding assays using radioligands like [³H]mepyramine were not consistently found in the public domain literature reviewed.[1]

Off-Target Receptor Binding Affinity

Triprolidine's cross-reactivity with other endogenous amine receptors, particularly muscarinic acetylcholine (B1216132) receptors, is a known characteristic of first-generation antihistamines and is responsible for its anticholinergic side effects.[2]

| Receptor Target | Ligand | Ki (nM) | Species/Tissue | Reference |

| Muscarinic (non-selective) | [³H]quinuclidinyl benzilate | 280 | Bovine cerebral cortex | [2][4] |

Note: Data regarding the binding affinity of triprolidine for H2, H3, and H4 histamine receptors are not widely available in the reviewed public literature, suggesting a high degree of selectivity for the H1 receptor.[1][5]

Histamine H1 Receptor Signaling Pathway

Triprolidine functions as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G proteins.[3] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[3] Concurrently, DAG activates protein kinase C (PKC), which phosphorylates various downstream targets, culminating in a cellular response such as smooth muscle contraction and increased vascular permeability.[3][6] Triprolidine blocks the binding of histamine, thereby inhibiting this entire cascade.[6]

Experimental Protocols

The determination of triprolidine's binding affinity is primarily achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a method to determine the affinity of triprolidine for the human histamine H1 receptor using [³H]-mepyramine as the radioligand.[1][3]

1. Materials:

-

Cell membranes from HEK293T cells expressing the human H1 receptor.[3]

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]-mepyramine.[3]

-

Competitor: Triprolidine hydrochloride monohydrate.

-

Non-specific binding control (e.g., 10 µM mianserin).[3]

-

Glass fiber filters (GF/C).[3]

-

Scintillation fluid.

-

Cell harvester and liquid scintillation counter.

2. Membrane Preparation:

-

Culture HEK293T cells expressing the human H1 receptor to confluency.[3]

-

Harvest the cells and resuspend the cell pellet in ice-cold lysis buffer.[3]

-

Homogenize the cell suspension.[3]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[3]

-

Pellet the membranes from the supernatant by high-speed centrifugation.[3]

-

Wash the membrane pellet and resuspend in binding buffer.[3]

-

Determine the protein concentration using a standard method (e.g., BCA assay).[3]

3. Assay Procedure:

-

Prepare serial dilutions of triprolidine in the binding buffer (e.g., from 10⁻¹² M to 10⁻⁵ M).[3]

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membrane suspension, [³H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and binding buffer.[3]

-

Non-Specific Binding (NSB): Cell membrane suspension, [³H]-mepyramine, and a high concentration of a non-specific binding control.[3]

-

Competition: Cell membrane suspension, [³H]-mepyramine, and varying concentrations of triprolidine.[3]

-

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[1]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[1][3]

-

Wash the filters with ice-cold wash buffer.[1]

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.[1]

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the triprolidine concentration to generate a sigmoidal dose-response curve.[3]

-

Determine the IC₅₀ value (the concentration of triprolidine that inhibits 50% of the specific binding of [³H]-mepyramine) using non-linear regression analysis.[3]

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[3] Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand ([³H]-mepyramine) and Kd is the dissociation constant of the radioligand for the H1 receptor.[3]

-

Functional Antagonism Assay: Calcium Mobilization

Functional assays measure the ability of a compound to inhibit the downstream signaling cascade initiated by receptor activation.

Objective: To determine the functional potency (IC50) of triprolidine in inhibiting histamine-induced intracellular calcium mobilization.

Methodology Summary:

-

HEK293 cells stably expressing the human histamine H1 receptor are plated in a 96-well format.[1]

-

Cells are loaded with a calcium-sensitive fluorescent dye.

-

Serial dilutions of triprolidine are added to the cells and incubated.[1]

-

The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).[1]

-

Histamine at a submaximal concentration (e.g., EC80) is added to stimulate the H1 receptor.[1]

-

The fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.[1]

-

The inhibitory effect of triprolidine is determined by plotting the histamine-induced calcium response against the logarithm of the triprolidine concentration to calculate the IC50 value.[1] An IC50 of 0.2 µM has been reported for the functional antagonism of a histamine-induced response in mouse preoptic/anterior hypothalamic neurons.[1]

Logical Relationship: From Binding to Effect

The preclinical data for an antagonist like triprolidine follows a logical progression from its fundamental interaction with the receptor to its ultimate physiological effects.

Conclusion

This compound is a potent histamine H1 receptor antagonist with high binding affinity.[1][5] Its pharmacological profile is characterized by this primary interaction, which is responsible for its therapeutic efficacy in allergic conditions. However, its cross-reactivity with muscarinic receptors and its ability to penetrate the central nervous system contribute to its side-effect profile, a common feature of first-generation antihistamines.[2] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of triprolidine and novel compounds targeting the histamine H1 receptor.

References

The Anticholinergic Profile of Triprolidine Hydrochloride Monohydrate: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the anticholinergic properties of Triprolidine hydrochloride monohydrate, a first-generation antihistamine. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative binding affinities, and key experimental protocols for evaluating its antimuscarinic activity.

Executive Summary

Triprolidine is a potent H1 histamine (B1213489) receptor antagonist widely used for the symptomatic relief of allergic conditions.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to sedative effects.[3] Crucially, Triprolidine also exhibits significant anticholinergic (or antimuscarinic) properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3][4] This off-target activity is responsible for a range of physiological effects, including dry mouth, blurred vision, and urinary retention, which can be confounding factors in experimental research.[4][5][6] A thorough understanding of these properties is essential for accurate data interpretation and the design of robust experimental protocols.

Mechanism of Anticholinergic Action

The anticholinergic effects of Triprolidine stem from its competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[4] Acetylcholine (ACh) is a key neurotransmitter in the parasympathetic nervous system, mediating a wide array of physiological functions.[7] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) with distinct tissue distributions and signaling pathways.[8]

-

M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Upon activation by ACh, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. ACh binding to these receptors inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Triprolidine, by blocking the binding of acetylcholine to these receptors, inhibits these downstream signaling cascades, leading to its characteristic anticholinergic effects.

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor Target | Kᵢ (nM) | Species/Tissue |

| Triprolidine | Muscarinic (non-selective) | 280 | Bovine cerebral cortex |

| Diphenhydramine | Muscarinic (non-selective) | 1.1 | Guinea-pig brain |

| Chlorpheniramine | Muscarinic (non-selective) | 2.2 | Guinea-pig brain |

Kᵢ (inhibition constant) is the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

The anticholinergic properties of Triprolidine can be characterized using a variety of in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.

In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay quantifies the binding affinity of a compound to specific muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Kᵢ) of Triprolidine for a specific muscarinic receptor subtype (e.g., M1-M5).

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine or [³H]quinuclidinyl benzilate) and varying concentrations of unlabeled Triprolidine.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a potent unlabeled muscarinic antagonist like atropine).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Triprolidine concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of Triprolidine that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Isolated Guinea Pig Ileum Functional Assay

This is a classic pharmacological preparation used to assess the functional antagonism of muscarinic receptors.

Objective: To determine the functional antagonist potency (pA₂) of Triprolidine against a muscarinic agonist.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect a section of the terminal ileum.

-

Clean the ileal segment by flushing it with a physiological salt solution (e.g., Tyrode's solution).

-

Cut the ileum into segments of approximately 2-3 cm in length.

-

-

Organ Bath Setup:

-

Suspend an ileum segment in an organ bath containing aerated Tyrode's solution maintained at 37°C.

-

Connect one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for a specified period, with regular washing.

-

-

Cumulative Concentration-Response Curve:

-

Establish a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.

-

Wash the tissue extensively until the response returns to baseline.

-

-

Antagonist Incubation and Second Curve:

-

Add a known concentration of Triprolidine to the organ bath and allow it to incubate with the tissue for a set period.

-

In the presence of Triprolidine, re-establish the cumulative concentration-response curve for the muscarinic agonist.

-

Repeat this process with several different concentrations of Triprolidine.

-

-

Data Analysis:

-

Plot the log-concentration of the agonist against the response for each concentration of Triprolidine.

-

Determine the dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist).

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of Triprolidine. The x-intercept of the linear regression line provides the pA₂ value, which is a measure of the antagonist's potency.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing anticholinergic properties.

Caption: Gq-protein coupled muscarinic receptor signaling pathway.

Caption: Gi-protein coupled muscarinic receptor signaling pathway.

Caption: General experimental workflow for anticholinergic assessment.

Conclusion

This compound possesses notable anticholinergic properties due to its antagonism at muscarinic acetylcholine receptors. This off-target activity is a critical consideration for researchers to avoid potential confounding effects in their studies. The experimental protocols and signaling pathway information provided in this guide offer a framework for the quantitative assessment and understanding of these anticholinergic effects. Further research to delineate the binding affinities of Triprolidine for individual muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

- 1. Triprolidine - Wikipedia [en.wikipedia.org]

- 2. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is Triprolidine Hydrochloride used for? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmcourse.com [pharmcourse.com]

- 6. Triprolidine hydrochloride: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]

- 7. benchchem.com [benchchem.com]

- 8. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Central Nervous System Effects of Triprolidine Hydrochloride Monohydrate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the central nervous system (CNS) effects of triprolidine (B1240482) hydrochloride monohydrate, a first-generation histamine (B1213489) H1 receptor antagonist. By synthesizing data from a range of animal model studies, this document details the neurochemical and behavioral consequences of triprolidine administration, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.

Neurochemical Effects: A Focus on Histamine and Dopamine (B1211576) Systems

Triprolidine, as a first-generation antihistamine, readily crosses the blood-brain barrier, leading to its characteristic CNS effects.[1][2] Its primary mechanism of action within the CNS is the competitive antagonism of histamine H1 receptors.[1] Histaminergic neurons, originating in the tuberomammillary nucleus of the hypothalamus, project throughout the brain and are crucial for maintaining wakefulness.[1] By blocking these H1 receptors, triprolidine inhibits this arousal-promoting pathway, resulting in sedation and drowsiness.[1]

A key differentiator of triprolidine from other first-generation antihistamines is its minimal interaction with the dopamine system. Studies in awake, freely-moving rats have shown that intravenous administration of triprolidine at doses of 1.0 and 3.0 mg/kg does not significantly alter extracellular dopamine levels in the nucleus accumbens, a critical region for reward and motivation.[3] This is in contrast to other antihistamines like diphenhydramine (B27) and (+)-chlorpheniramine, which have been shown to stimulate dopamine transmission in a manner similar to cocaine.[3] This lack of effect on the dopamine system suggests that the CNS effects of triprolidine are not primarily mediated by interactions with the dopamine transporter and may explain its lower potential for abuse.[3]

Table 1: Neurochemical Effects of Triprolidine in Animal Models

| Parameter | Animal Model | Dosage | Effect | Reference(s) |

| Extracellular Dopamine in Nucleus Accumbens | Rat | 1.0 and 3.0 mg/kg (i.v.) | No significant change | [3] |

Behavioral Effects: Sedation without Stimulation

The neurochemical profile of triprolidine translates to distinct behavioral outcomes in animal models, primarily characterized by sedation and a lack of stimulant properties.

Locomotor Activity

In contrast to psychostimulants that increase locomotor activity, triprolidine does not produce such effects.[3] This aligns with its lack of interaction with the dopamine system.[3] Studies in histamine H1 receptor (H1R) knockout mice have further elucidated the role of this receptor in locomotor activity. H1R-deficient mice exhibit increased locomotor activity during the light phase and decreased ambulation during the dark period, suggesting a disruption in their circadian rhythm of locomotor activity.[4] While total ambulation over 24 hours may not be significantly different from wild-type mice, the timing of activity is altered.[4]

Table 2: Effects of Triprolidine and H1 Receptor Knockout on Locomotor Activity

| Parameter | Animal Model | Condition | Observation | Reference(s) |

| Ambulation | Rat | Triprolidine (1.0-3.0 mg/kg, i.v.) | No significant increase in ambulation or other stimulant-like behaviors. | [3] |

| Locomotor Activity (Light Phase) | H1R Knockout Mice | N/A | Significantly increased compared to wild-type. | [4] |

| Locomotor Activity (Dark Phase) | H1R Knockout Mice | N/A | Decreased compared to wild-type. | [4] |

Catalepsy

Catalepsy, a state of immobility and muscle rigidity, is often used in animal models to predict extrapyramidal side effects in humans, which are typically associated with dopamine receptor blockade.[3] Given that triprolidine does not significantly interact with the dopamine system, it is not expected to induce catalepsy.[3] While direct quantitative studies on triprolidine-induced catalepsy are not prominent in the literature, its pharmacological profile makes it an unlikely candidate to produce such effects. This is in stark contrast to antipsychotic drugs like haloperidol, which are potent dopamine D2 receptor antagonists and reliably induce catalepsy in rodents.

Table 3: Expected Outcome of Triprolidine in a Catalepsy Test

| Behavioral Test | Animal Model | Expected Outcome with Triprolidine | Rationale | Reference(s) |

| Catalepsy Bar Test | Rat/Mouse | No significant increase in descent latency. | Lack of significant interaction with the dopamine system. | [3] |

Sleep and Sedation

The most prominent CNS effect of triprolidine is sedation.[1] This is a direct consequence of its antagonism of wakefulness-promoting histamine H1 receptors in the brain.[1] Studies in H1 receptor knockout mice have provided definitive evidence for the role of this receptor in sleep-wake regulation. These mice exhibit a more consolidated sleep pattern, with fewer brief awakenings and prolonged durations of non-rapid eye movement (NREM) sleep episodes compared to wild-type mice.

Table 4: Effects of H1 Receptor Knockout on Sleep Architecture

| Sleep Parameter | Animal Model | Observation | Reference(s) |

| Brief Awakenings | H1R Knockout Mice | Fewer episodes compared to wild-type. | |